

In-Depth Technical Guide: VU0364439, a Positive Allosteric Modulator of mGluR4

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Compound of Interest

Compound Name: VU 0364439

Cat. No.: B611736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the compound VU0364439. This document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of modulating the metabotropic glutamate receptor 4 (mGluR4).

Core Chemical and Pharmacological Properties

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Unlike orthosteric agonists that directly activate the receptor, VU0364439 binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation offers a nuanced approach to augmenting mGluR4 signaling, which is implicated in a variety of neurological and psychiatric disorders.

Chemical Identification and Properties

A summary of the key chemical identifiers and properties of VU0364439 is presented in Table 1.

Property	Value
CAS Number	1246086-78-1[1]
IUPAC Name	N-[3-Chloro-4-[[[2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide[1]
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ N ₃ O ₃ S[1][2][3]
Molecular Weight	422.29 g/mol [2][3]
Canonical SMILES	<chem>C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl</chem> [3]
InChI Key	IXHCGJXBIHHIEF-UHFFFAOYSA-N[1]
Appearance	Solid powder[1]
Solubility	Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol[3][4]
Melting Point	Not specified in available literature.
Storage	Store at -20°C for long-term stability[1][2]

Pharmacological Profile

VU0364439's primary pharmacological activity is as a positive allosteric modulator of mGluR4. A summary of its key pharmacological data is provided in Table 2.

Parameter	Value	Species/Assay Condition
Mechanism of Action	Positive Allosteric Modulator (PAM)	mGluR4
EC ₅₀	19.8 nM[3]	Human mGluR4, in vitro[3]
Selectivity	Selective for mGluR4	Counterscreening against other mGluR subtypes is a standard procedure for novel PAMs.[5]

Synthesis and Elucidation

While a specific, detailed synthesis protocol for VU0364439 is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of sulfonamides and amides. The proposed synthesis involves a two-step process:

- Sulfonamide Formation:** Reaction of 2-chloroaniline with 4-amino-2-chlorobenzenesulfonyl chloride. This would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
- Amide Coupling:** The resulting sulfonamide intermediate would then be coupled with picolinic acid (2-pyridinecarboxylic acid). This amide bond formation can be achieved using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in a suitable solvent like dimethylformamide (DMF).

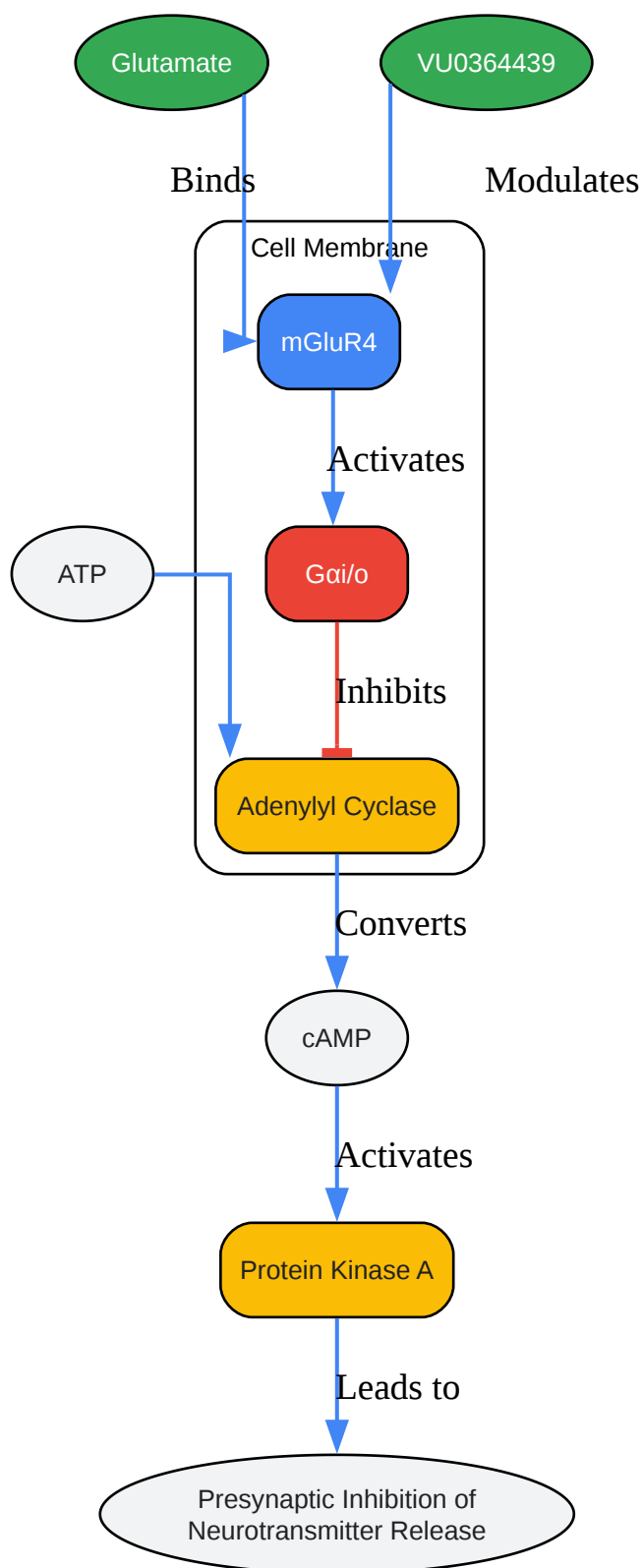
Signaling Pathways of mGluR4 Modulation

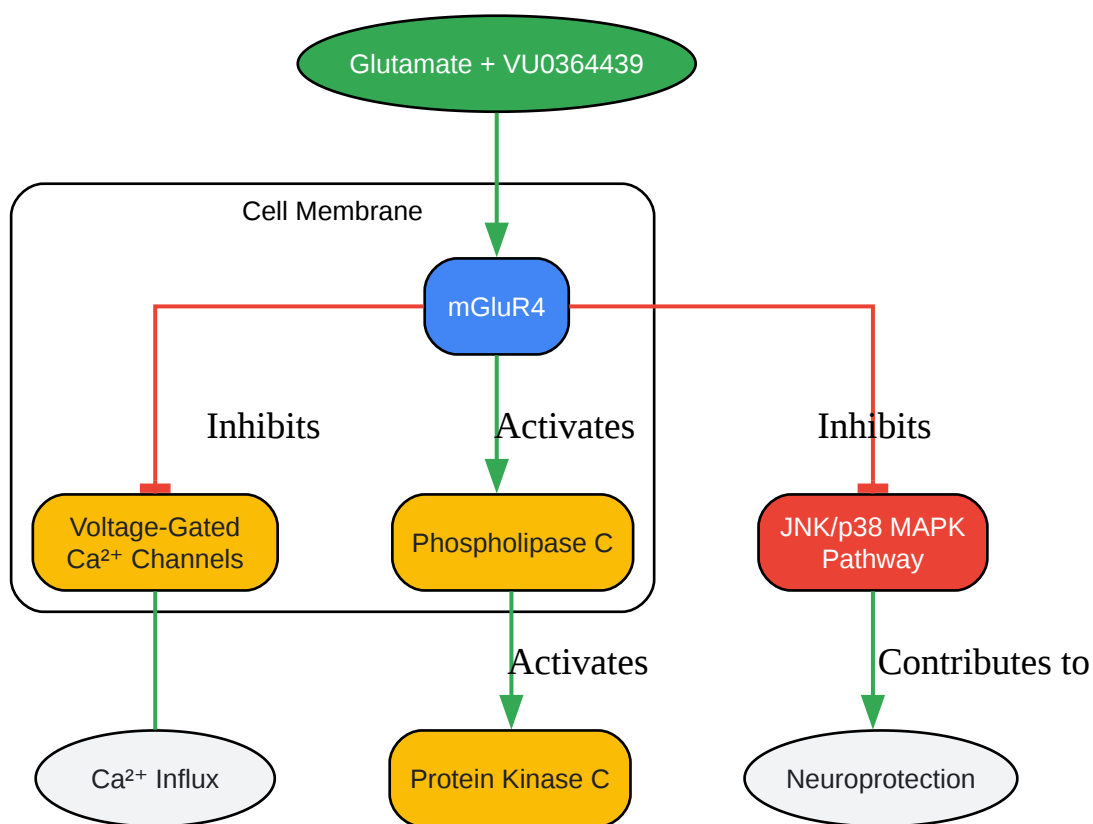
Activation of mGluR4, particularly by a PAM like VU0364439, modulates several downstream signaling cascades. These pathways are crucial for the receptor's role in regulating neurotransmitter release and synaptic plasticity.

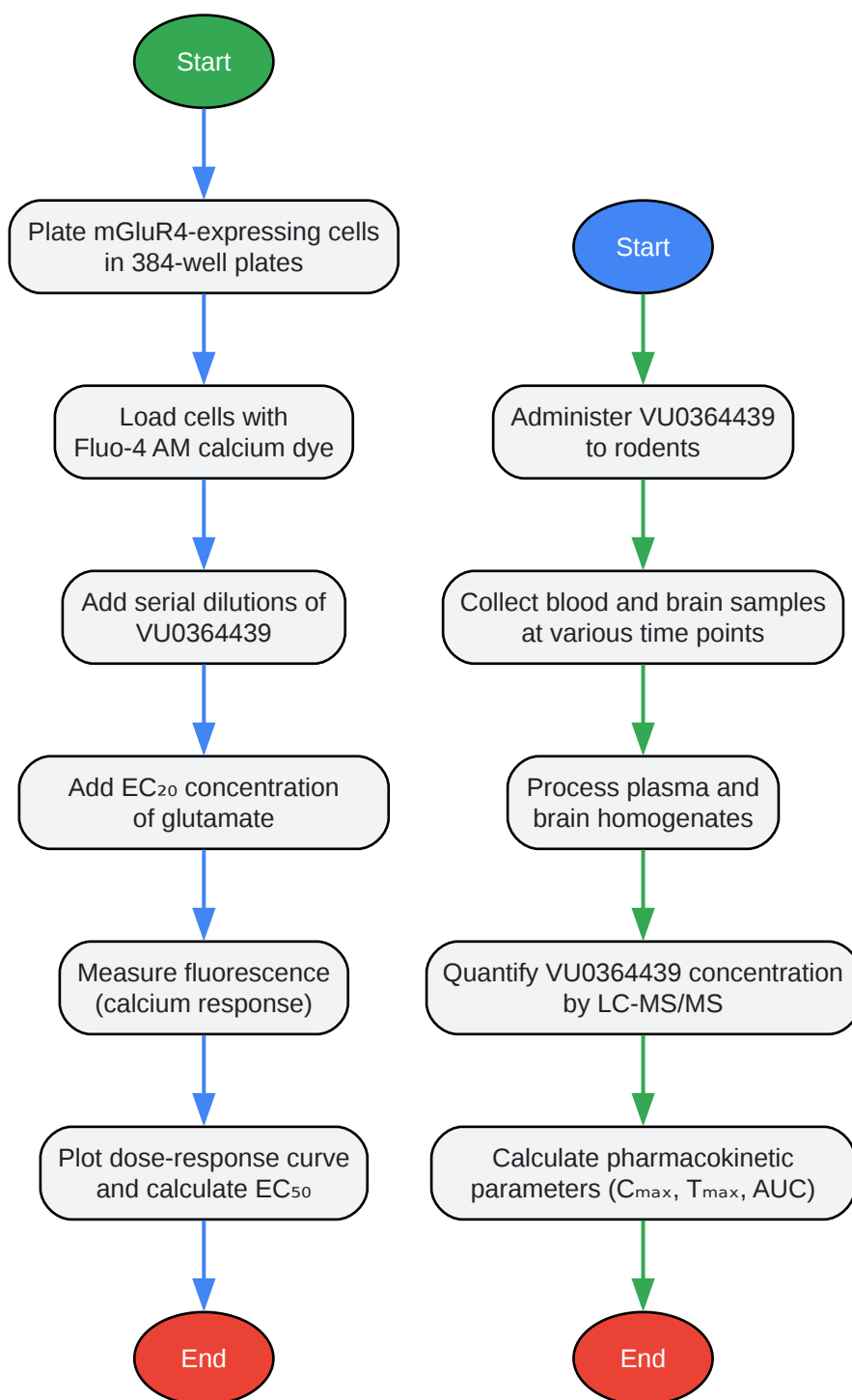
Canonical G_{i/o}-Coupled Pathway

The primary and most well-characterized signaling pathway for mGluR4 involves its coupling to G_{i/o} proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic

AMP (cAMP) levels, and subsequent reduction in the activity of Protein Kinase A (PKA). This pathway is a key mechanism for the presynaptic inhibition of neurotransmitter release.







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